molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No. B2826618
CAS RN: 351357-40-9
M. Wt: 198.229
InChI Key: PCLGAUSAWJASGN-UHFFFAOYSA-N
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Description

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a biochemical used for proteomics research . It has a molecular formula of C11H10N4 and a molecular weight of 198.22 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinoline derivatives involves various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]quinoline derivatives are complex and can involve various steps such as condensation, hydrolysis, cyclization, and substitution .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.22 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Inflammatory Applications Research on pyrazolo[4,3-c]quinoline derivatives, including 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, has shown potential anti-inflammatory effects. These compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating significant anti-inflammatory activity. Important features contributing to this effect include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, suggesting a promising avenue for anti-inflammatory drug development (Tseng et al., 2018).

Cytotoxic Activity Compounds related to this compound have been evaluated for their cytotoxic activities. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, indicating potential applications in cancer therapy (Deady et al., 2003).

Acetylcholinesterase Inhibition and Antioxidant Properties Some derivatives exhibit non-hepatotoxic, selective acetylcholinesterase inhibition, and potent antioxidant properties. This indicates potential applications in treating neurodegenerative diseases, such as Alzheimer’s disease. For instance, specific imidazopyranotacrines have been identified as moderately potent acetylcholinesterase inhibitors and very potent antioxidants (Boulebd et al., 2016).

Antimicrobial Agents Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as antimicrobial agents. The synthesized compounds exhibit antibacterial and antifungal activities, providing a basis for the development of new antimicrobial drugs (Holla et al., 2006).

IGF-1R Inhibitors Quinolinyl-derived imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the insulin-like growth factor-I receptor (IGF-1R), showing significant antitumor activity. This suggests potential applications in cancer treatment, highlighting the importance of structural optimization for enhancing therapeutic efficacy (Mulvihill et al., 2008).

Future Directions

The future directions of research on 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and related compounds could involve further exploration of their potential as fluorescent sensors and biologically active compounds . Additionally, their potential for treatment of various health threats could be explored .

properties

IUPAC Name

8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLGAUSAWJASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=C(NN=C3N=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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